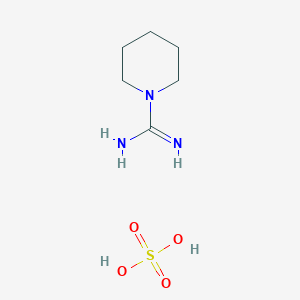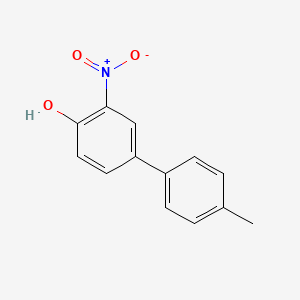
4-(4-Hydroxyphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)-2-nitrophenol, 95% (4-HNP) is an organic compound with a wide range of potential applications in the fields of science and technology. It is a widely used intermediate for the synthesis of various organic compounds, and it has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, polyurethanes, and polyesters. 4-HNP is a yellowish-brown solid at room temperature, with a melting point of 155-157°C.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is known that it is a strong oxidizing agent, and it is believed that it reacts with other organic compounds by oxidation. It is also believed that it can be used as a catalyst in organic reactions, and it is known to be involved in the formation of polymers, polyurethanes, and polyesters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% have not been studied in detail. However, it is known to be an oxidizing agent, and it is believed to be involved in the formation of polymers, polyurethanes, and polyesters. It is also known to be toxic if ingested, and it is not recommended for use in the laboratory without the proper safety precautions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% in the laboratory include its availability, low cost, and ease of use. It is also a strong oxidizing agent, and it can be used as a catalyst in organic reactions. The main limitation of using 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% in the laboratory is its toxicity. It is not recommended for use without the proper safety precautions, and it is important to avoid contact with the skin and eyes.
Orientations Futures
There are a number of potential future directions for 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% research, including further studies into its mechanism of action, biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research into its use as a catalyst in organic reactions and its potential applications in the synthesis of polymers, polyurethanes, and polyesters could be beneficial. Finally, further research into the safety and toxicity of 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% could help to ensure its safe use in the laboratory.
Méthodes De Synthèse
4-(4-Hydroxyphenyl)-2-nitrophenol, 95% can be synthesized in a variety of ways, including the use of nitrobenzene, formaldehyde, and sodium hydroxide. The most common method of synthesis is the reaction of nitrobenzene with formaldehyde and sodium hydroxide in an aqueous medium. The reaction is conducted at a temperature of 80-90°C, and the product is then isolated and purified by recrystallization.
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, polyurethanes, and polyesters. In addition, 4-(4-Hydroxyphenyl)-2-nitrophenol, 95% is used as a reagent in organic chemistry for the preparation of a variety of compounds. It is also used in the synthesis of polymers, polyurethanes, and polyesters.
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMAIRQMOJFXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420697 |
Source


|
| Record name | 4-(4-hydroxyphenyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374589-63-6 |
Source


|
| Record name | 4-(4-hydroxyphenyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)









![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)


